molecular formula C18H27F2N3O2 B6068446 (3R*,4R*)-1-[2-(difluoromethoxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol

(3R*,4R*)-1-[2-(difluoromethoxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol

Cat. No. B6068446
M. Wt: 355.4 g/mol
InChI Key: XODUWJWAEULHME-HZPDHXFCSA-N
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Description

(3R*,4R*)-1-[2-(difluoromethoxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DF-MPPO and is a selective dopamine D3 receptor antagonist.

Scientific Research Applications

DF-MPPO has been extensively studied for its potential therapeutic applications. Studies have shown that DF-MPPO has a high affinity for the dopamine D3 receptor, which is involved in several neurological disorders such as addiction, depression, and Parkinson's disease. DF-MPPO has been shown to block the effects of cocaine and methamphetamine on the dopamine D3 receptor, suggesting that it may be a potential treatment for drug addiction. Additionally, DF-MPPO has been shown to have antidepressant effects in animal models, suggesting that it may be a potential treatment for depression.

Mechanism of Action

DF-MPPO acts as a selective dopamine D3 receptor antagonist, which means that it blocks the effects of dopamine on this receptor. Dopamine is a neurotransmitter that is involved in several neurological processes, including reward, motivation, and movement. By blocking the effects of dopamine on the D3 receptor, DF-MPPO may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
DF-MPPO has been shown to have several biochemical and physiological effects. Studies have shown that DF-MPPO can decrease the activity of the mesolimbic dopamine system, which is involved in reward and addiction. Additionally, DF-MPPO has been shown to increase the activity of the prefrontal cortex, which is involved in executive function and decision-making. These effects suggest that DF-MPPO may be a potential treatment for addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

DF-MPPO has several advantages for lab experiments. It is a selective dopamine D3 receptor antagonist, which means that it has a high affinity for this receptor and does not affect other receptors. Additionally, DF-MPPO has a high purity level and can be synthesized easily. However, DF-MPPO also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, DF-MPPO may have different effects in humans compared to animal models, which may limit its translational potential.

Future Directions

There are several future directions for DF-MPPO research. First, more studies are needed to understand the long-term effects of DF-MPPO on the dopamine system and other neurological processes. Additionally, more studies are needed to understand the potential therapeutic applications of DF-MPPO for addiction, depression, and other neurological disorders. Finally, more studies are needed to understand the translational potential of DF-MPPO from animal models to humans.
Conclusion
DF-MPPO is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective dopamine D3 receptor antagonist that has been shown to have potential therapeutic benefits for addiction, depression, and other neurological disorders. While DF-MPPO has several advantages for lab experiments, more studies are needed to understand its long-term effects and translational potential. Overall, DF-MPPO is a promising compound that may provide new insights into the treatment of neurological disorders.

Synthesis Methods

The synthesis of DF-MPPO involves the reaction of 2-(difluoromethoxy)benzaldehyde with (3R,4R)-4-(4-methylpiperazin-1-yl)-3-piperidinol in the presence of a reducing agent. This reaction yields DF-MPPO as a white crystalline solid with a high purity level.

properties

IUPAC Name

(3R,4R)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27F2N3O2/c1-21-8-10-23(11-9-21)15-6-7-22(13-16(15)24)12-14-4-2-3-5-17(14)25-18(19)20/h2-5,15-16,18,24H,6-13H2,1H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODUWJWAEULHME-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)CC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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